Pyrrolopyrimidine nucleosiden en nucleotiden
Pyrrolopyrimidine nucleosides and nucleotides represent a class of compounds with unique structural features, characterized by the fusion of pyrrole and pyrimidine rings. These molecules possess significant biological activities due to their specific interactions with various cellular targets. Pyrrolopyrimidine nucleosides are analogs of natural nucleosides but feature a modified sugar moiety and/or purine base structure, which can enhance potency, selectivity, or pharmacokinetic properties.
In drug discovery, pyrrolopyrimidine nucleotides have shown potential as therapeutic agents for diseases such as viral infections and cancer. Their ability to modulate key enzymatic processes makes them valuable in developing targeted therapies. The chemical synthesis of these compounds is complex but feasible using modern organic chemistry techniques. Furthermore, their stability, solubility, and bioavailability are critical factors that need careful consideration during the development process.
These unique structural features and biological activities make pyrrolopyrimidine nucleosides and nucleotides promising candidates for future pharmaceutical applications.

Structuur | Chemische naam | CAS | MF |
---|---|---|---|
![]() |
((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol | 2278357-65-4 | C15H18ClN3O4 |
![]() |
5-Bromotubercidin | 21193-80-6 | C11H13BrN4O4 |
![]() |
Sangivamycin | 18417-89-5 | C12H15N5O5.H2O |
![]() |
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,7-b-D-ribofuranosyl- | 57128-90-2 | C12H12N4O4 |
![]() |
6-Chloro-7-deazapurine-β-D-riboside | 16754-80-6 | C11H12ClN3O4 |
![]() |
Tubercidin | 69-33-0 | C11H14N4O4 |
![]() |
7H-Pyrrolo[2,3-d]pyrimidine,5-bromo-4-chloro-7-b-D-ribofuranosyl- | 24385-15-7 | C11H11N3O4ClBr |
![]() |
5-Iodotubercidin | 24386-93-4 | C11H13IN4O4 |
![]() |
9-Deazaguanosine | 102731-45-3 | C11H14N4O5 |
![]() |
MK-0608 | 443642-29-3 | C12H16N4O4 |
Gerelateerde literatuur
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Aanbevolen leveranciers
-
PRIBOLAB PTE.LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises
Aanbevolen producten